Narcissoside

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La narcisosida se puede sintetizar mediante la glicosilación de la isorhamnetina con rutinosa. La reacción generalmente implica el uso de un donante de glucósido y un catalizador ácido en condiciones controladas de temperatura y presión. El proceso requiere un seguimiento cuidadoso para garantizar la formación correcta del enlace glucosídico .

Métodos de producción industrial: La producción industrial de narcisosida a menudo implica la extracción de fuentes naturales como las flores de saúco. El proceso de extracción se puede optimizar utilizando técnicas como la extracción asistida por ultrasonido, que mejora el rendimiento y la pureza del compuesto. La narcisosida extraída se purifica luego utilizando métodos cromatográficos .

Análisis De Reacciones Químicas

Tipos de reacciones: La narcisosida experimenta varias reacciones químicas, que incluyen:

Oxidación: La narcisosida se puede oxidar para formar diferentes productos de oxidación, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar el enlace glucosídico o la estructura del flavonoide, alterando sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como el anhídrido acético y el cloruro de benzoílo para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la sustitución puede producir derivados acetilados o benzoilados .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Narcissoside has shown promising neuroprotective capabilities, particularly in models of Parkinson's disease. Research indicates that it enhances the miR200a/Nrf2/GSH antioxidant pathway, which plays a critical role in cellular defense against oxidative stress and apoptosis.

- Mechanism of Action :

- Reduction of Reactive Oxygen Species (ROS) : this compound pretreatment increases intracellular glutathione levels, diminishing ROS production in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA) .

- Inhibition of Apoptosis : It inhibits the phosphorylation of JNK and p38 MAPK while enhancing ERK and Akt signaling pathways, contributing to its anti-apoptotic effects .

- Animal Studies : In Caenorhabditis elegans models, this compound reduced dopamine neuron degeneration and improved behavior related to dopamine signaling .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects that could be beneficial in treating various inflammatory conditions.

- Mechanism : It reduces the production of inflammatory mediators and cytokines, thereby mitigating chronic inflammation associated with diseases such as arthritis and cardiovascular disorders .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against COVID-19.

- Molecular Docking Studies : Computational analyses have demonstrated that this compound binds effectively to the SARS-CoV-2 protein (6W63), exhibiting a higher binding affinity compared to standard inhibitors .

- Potential for Drug Development : Its strong inhibitory effects suggest that this compound could be further explored for therapeutic applications against viral infections .

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

- Research Findings : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those related to acute myeloid leukemia . Its mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Summary Table of Applications

Case Study 1: Neuroprotection in Parkinson's Disease

A study utilizing SH-SY5Y neuronal cells demonstrated that this compound significantly protects against 6-OHDA-induced apoptosis by enhancing glutathione levels and modulating key signaling pathways involved in oxidative stress response .

Case Study 2: Antiviral Efficacy Against COVID-19

Molecular docking studies revealed that this compound exhibits a potent inhibitory effect on the SARS-CoV-2 protein, suggesting its potential as a therapeutic candidate for COVID-19 treatment .

Mecanismo De Acción

La narcisosida ejerce sus efectos a través de varias vías moleculares:

Actividad antioxidante: Mejora el eje miR200a / Nrf2 / GSH, aumentando la expresión de enzimas antioxidantes y reduciendo los niveles de especies reactivas de oxígeno (ROS).

Neuroprotección: La narcisosida media la vía de señalización MAPK / Akt, reduciendo la apoptosis y promoviendo la supervivencia celular en las células neuronales.

Antiinflamatorio: Inhibe la fosforilación de JNK y p38, que están involucrados en las respuestas inflamatorias.

Comparación Con Compuestos Similares

La narcisosida es similar a otros glicósidos de flavonoides como la rutina (quercetina 3-O-rutinosido) y el kaempferol 3-O-rutinosido. Es único en su patrón de glicosilación específico y sus potentes efectos neuroprotectores .

Compuestos similares:

Rutina: Conocida por sus propiedades antioxidantes y antiinflamatorias.

Kaempferol 3-O-rutinosido: Exhibe actividades antioxidantes y anticancerígenas.

Quercetina: Un flavonoide bien conocido con una amplia gama de actividades biológicas .

La narcisosida destaca por sus interacciones moleculares y vías específicas, lo que la convierte en un compuesto de gran interés en diversas aplicaciones científicas e industriales.

Actividad Biológica

Narcissoside, also known as narcissin, is a flavonoid glycoside predominantly found in various plant species, including daffodils (Narcissus spp.), Zanthoxylum simplex, and Sambucus nigra (elderflower). This compound has garnered attention for its diverse biological activities, particularly its antioxidative, anti-inflammatory, and potential therapeutic properties against various diseases, including neurodegenerative disorders and viral infections.

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress caused by free radicals. Research indicates that this compound can scavenge free radicals effectively, thereby reducing cellular damage. This property is particularly relevant in the context of neuroprotection.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of this compound in models of Parkinson's disease (PD). In a study using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in dopaminergic neurons, this compound demonstrated the ability to:

- Reduce neuronal degeneration.

- Decrease reactive oxygen species (ROS) generation.

- Improve behavior related to dopamine function.

- Enhance the expression of glutathione-related enzymes.

The mechanism involves the activation of the Nrf2 pathway and modulation of miR200a, leading to increased glutathione levels and reduced apoptosis in neuronal cells .

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties by inhibiting the production of inflammatory mediators. This action can potentially mitigate chronic inflammation associated with various diseases.

Antiviral Activity

Molecular docking studies suggest that this compound possesses potent inhibitory effects against the COVID-19 virus. It exhibited a higher binding affinity to the viral protein 6W63 compared to standard inhibitors, indicating its potential as a therapeutic agent against viral infections. The docking scores revealed that this compound forms multiple hydrogen bonds with key amino acids in the viral protein, enhancing its inhibitory potential .

Antidiabetic Effects

Another study focused on this compound's interaction with α-glucosidase enzymes from Aspergillus niger and Saccharomyces cerevisiae. The results indicated that this compound effectively inhibits these enzymes, which could be beneficial for managing postprandial hyperglycemia, a condition often seen in diabetes .

Neuroprotection in Parkinson's Disease Models

In a controlled study utilizing Caenorhabditis elegans as an in vivo model, this compound was shown to protect against 6-OHDA-induced toxicity. The findings emphasized its role in enhancing cellular antioxidant defenses through the Nrf2 pathway:

| Parameter | Control | This compound Treatment |

|---|---|---|

| Dopaminergic Neuron Survival | Low | High |

| ROS Levels | High | Low |

| Glutathione Levels | Low | High |

This table summarizes how this compound treatment significantly improved neuronal survival and reduced oxidative stress markers compared to control groups .

Molecular Docking Against COVID-19

The molecular docking studies provided compelling evidence for this compound's potential as an antiviral agent:

| Ligand | MolDock Score | Rerank Score | Hydrogen Bonds |

|---|---|---|---|

| Standard X77 | -156.913 | -121.296 | 4 |

| This compound | -180.739 | -137.092 | 13 |

This comparison illustrates that this compound not only binds more effectively but also forms more hydrogen bonds with critical amino acids in the viral protein compared to standard inhibitors .

Propiedades

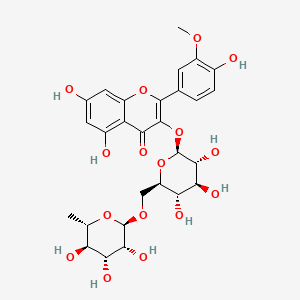

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-GEBJFKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209157 | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-80-8 | |

| Record name | Narcissin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narcissin flavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARCISSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.